molecular formula C6H7ClN2O2S B1312227 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine CAS No. 325780-94-7

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

Cat. No. B1312227
M. Wt: 206.65 g/mol
InChI Key: WIBJFLAPPUYODA-UHFFFAOYSA-N
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Description

“4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine” is a chemical compound with the molecular formula C6H7ClN2O2S. It is used for research and development purposes .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 4,6-Dichloro-2-(methylthio)pyrimidine was converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine. Chlorination of the latter with N-chlorosuccinimide (NCS) affords 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine .


Molecular Structure Analysis

The InChI code for “4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine” is 1S/C6H7ClN2O2S/c1-11(9,10)5-7-3-2-4(6)8-5/h2-3H,1H3 . The molecular weight of this compound is 206.65 g/mol.

Scientific Research Applications

Synthesis of Novel Compounds

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine plays a crucial role in the synthesis of various novel compounds. For example, it has been used in the synthesis of hydrogen-bond-degenerate tricyclic pyrrolopyrimidine nucleosides and their triphosphates, contributing to research in nucleoside chemistry (Williams, Loakes, & Brown, 1998). Similarly, it's been utilized in creating specific 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, which have antiviral activity potential (Saxena et al., 1988).

Chemical Reactions and Properties

The compound also demonstrates interesting reactivity in chemical synthesis. For instance, its reactions with amines have been studied to understand the inverse of reactivity in a pyrimidine ring (Blyumin & Volovenko, 2000). Moreover, it's been integral in the synthesis of a tricyclic pyrrolopyrimidine related to N6-hydroxyadenine, a process that offers insights into the chemistry of mutagenic purines (Williams, Yakovlev, & Brown, 1997).

Development of New Synthesis Methods

Research on 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine has also led to the development of new synthetic methods. For example, a study on the synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine demonstrates the evolution of synthesis techniques, which has implications for broader chemical manufacturing processes (Hongbin, 2011).

Exploring Chemoselective Reactions

The compound's utility in exploring chemoselective reactions has been highlighted. A study detailed the chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, contributing to the understanding of selectivity in chemical reactions (Baiazitov et al., 2013).

Nonlinear Optical Material Potential

Interestingly, 4,6-dichloro-2-(methylsulfonyl)pyrimidine has been studied for its potential as a third-order nonlinear optical material. This has implications for its use in nonlinear optical devices like optical limiters and switches (Murthy et al., 2019).

Microwave-assisted Synthesis

The compound is also involved in microwave-assisted synthesis methods. One study developed an efficient microwave-assisted solution-phase method for synthesizing 2-amino-4-arylpyrimidine derivatives, indicating the compound's role in facilitating advanced synthesis techniques (Matloobi & Kappe, 2007).

Safety And Hazards

For safety, it is advised to avoid breathing mist, gas, or vapors of the compound. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-chloro-5-methyl-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c1-4-3-8-6(9-5(4)7)12(2,10)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBJFLAPPUYODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460879
Record name 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine

CAS RN

325780-94-7
Record name 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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